
2-(2-Oxobutyl)cyclohexane-1,3-dione
Vue d'ensemble
Description
“2-(2-Oxobutyl)cyclohexane-1,3-dione” is a chemical compound with the molecular formula C10H14O3 and a molecular weight of 182.22 . It is also known by other synonyms such as “2-(2-Oxobutyl-1,3-cyclohehanedione” and "2-(2-oxobutyl)-1,3-cyclohexanedione" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclohexane ring with two carbonyl groups at the 1 and 3 positions and a 2-oxobutyl group at the 2 position .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 100-102 °C, a predicted boiling point of 335.0±22.0 °C, and a predicted density of 1.090±0.06 g/cm3 . The compound also has a predicted pKa value of 4.86±0.25 .Applications De Recherche Scientifique
Synthesis of Oxygen-Containing Heterocycles
Cyclohexane-1,3-dione derivatives, including 2-(2-Oxobutyl)cyclohexane-1,3-dione, are instrumental in synthesizing six-membered oxygen-containing heterocycles. These compounds are critical intermediates for creating various natural products and bioactive molecules with antiviral, antibacterial, analgesic, antimalarial, anti-inflammatory, anti-allergic, anti-tumor, and anti-cancer properties (Sharma, Kumar, & Das, 2020).
Versatile Precursor for Bioactive Molecules
Cyclohexane-1,3-dione derivatives are key structural precursors for synthesizing a wide array of synthetically significant compounds like 4H-chromenones, 2H-xanthenones, coumarins, and various heterocycles. These compounds display a diverse range of biological activities, including herbicidal, pesticidal, anti-bacterial, anti-inflammatory, anti-tumor, analgesic, anti-convulsant, anti-viral, anti-plasmodial, anti-malarial, anti-allergic, and anti-cancer effects (Sharma, Kumar, & Das, 2021).
Synthesis of Cyclohexane-1,4-diones and Hydroquinones
A novel method for preparing cyclohexane-1,4-diones and their oxidized analogs, hydroquinones, utilizes 2-(halomethyl)cyclopentane-1,3-diones via radical 1,2-acyl rearrangement. This method provides a route for introducing various substituents, essential for synthetic applications (Kawafuchi & Inokuchi, 2002).
Development of Spirocyclohexanes
An organocatalytic reaction between 2-arylideneindane-1,3-diones and aldehydes leads to the formation of fully substituted cyclohexanes with two all-carbon quaternary centers. These dispirocyclohexanes are achieved with high stereoselectivities and chemical yields, showing the versatility of cyclohexane-1,3-dione derivatives in complex molecule construction (Kuan, Chien, & Chen, 2013).
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-oxobutyl)cyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-2-7(11)6-8-9(12)4-3-5-10(8)13/h8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCJWQDVQFONMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1C(=O)CCCC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801293476 | |
| Record name | 2-(2-Oxobutyl)-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801293476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24836-98-4 | |
| Record name | 2-(2-Oxobutyl)-1,3-cyclohexanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24836-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Oxobutyl)-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801293476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


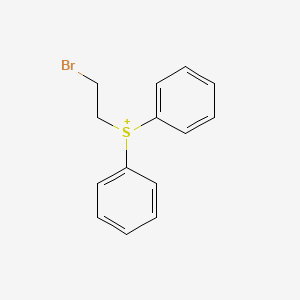
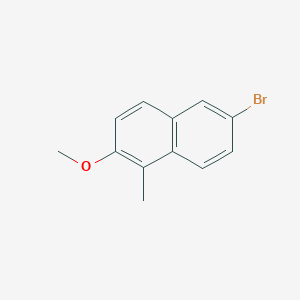
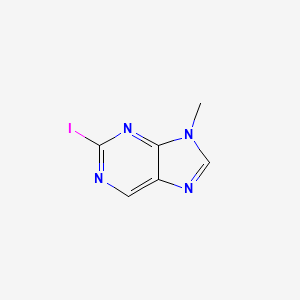

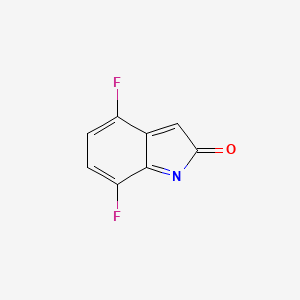
![(4S)-6-chloro-4-hydroxy-3-[(1R)-1-phenylethyl]-4-(trifluoromethyl)-1H-quinazolin-2-one](/img/structure/B3255009.png)
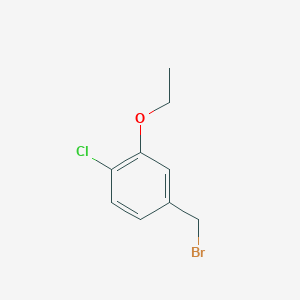
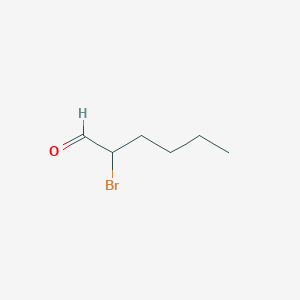
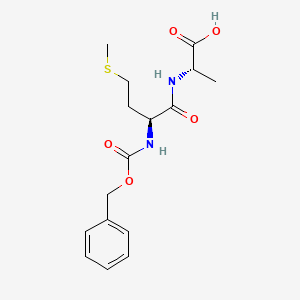
![2-Methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3255041.png)
![Carbamic acid, N-[(5S)-5,6-diamino-6-oxohexyl]-, 1,1-dimethylethyl ester](/img/structure/B3255045.png)



